ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald reaction . In this reaction, sulfur, an α-methylene carbonyl compound, and an α-cyano ester are combined to create aminothiophene derivatives . This approach offers the advantage over the prior known multistep thiophene-3-carboxylic acid ester synthesis methods of affording various thiophene derivatives in two synthetic steps from simple and available reagents .Molecular Structure Analysis
The molecular structure of ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate contains total 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 ester(s) (aromatic), 1 secondary amide(s) (aliphatic) and 1 Thiophene(s) .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives often involve the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle . Through subsequent diazotization and desamination reactions, 2-amino-thiophenes are converted into compounds .Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research envisions to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . Therefore, the future directions in this field could involve the development of new synthesis methods and the exploration of the biological activities of newly synthesized thiophene derivatives.
Properties
IUPAC Name |
ethyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-3-16-12(15)10-8-5-4-6-9(8)17-11(10)13-7(2)14/h3-6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOGSWSWWJSKGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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